

The Rise and Fall of Pevikon in Biochemical Separations: A Technical Retrospective

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Compound of Interest		
Compound Name:	Pevikon	
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For researchers, scientists, and drug development professionals, this in-depth guide explores the historical applications of **Pevikon** C-870 in biochemistry, focusing on its use as a support medium in preparative electrophoresis. This whitepaper details the experimental protocols, summarizes available data, and provides a workflow for this once-prominent technique.

Introduction: A Historical Perspective on Electrophoretic Media

In the mid-20th century, the burgeoning field of biochemistry demanded robust methods for the separation and purification of macromolecules. Electrophoresis, a technique that separates charged molecules in an electric field, emerged as a powerful tool. The choice of a support medium was critical to the success of these separations, with early options including paper and various gels. In this context, **Pevikon** C-870, a copolymer of polyvinyl chloride and polyvinyl acetate, gained traction as a solid support for preparative block electrophoresis, offering a distinct set of advantages and challenges.

Pevikon was particularly valued for its high capacity, allowing for the separation of larger quantities of protein compared to other methods of the time. This made it a suitable choice for preparative work, where the goal was to isolate sufficient amounts of a specific protein for further study. However, its use was not without complications, most notably the presence of impurities that could affect the purity and biological activity of the separated molecules.

Core Application: Preparative Block Electrophoresis



Pevikon C-870 found its primary application as the supporting medium in preparative block electrophoresis for the separation of proteins, such as immunoglobulins (IgA), transferrin, and alpha-1-antitrypsin from serum and other biological fluids.[1] The general principle involved creating a solid block of **Pevikon** saturated with an appropriate buffer, applying the sample, and then subjecting the block to an electric field to achieve separation.

Key Characteristics of Pevikon C-870 in Electrophoresis

Property	Description	Implication for Electrophoresis
Composition	Co-polymer of polyvinyl chloride and polyvinyl acetate.	Inert matrix with minimal interaction with proteins.
Form	Fine, insoluble powder.	Used to create a porous block or slurry for electrophoresis.
Porosity	The particle size and packing density determined the pore structure.	Influenced the migration of macromolecules.
Purity	Contained a non-proteic, water-soluble macromolecular impurity.[1]	This impurity could co-elute with the target protein and was found to be immunogenic.[1]

Experimental Protocols

Detailed experimental protocols for **Pevikon** block electrophoresis are scarce in modern literature. The following represents a synthesized protocol based on historical accounts and general electrophoretic principles.

Preparation of the Pevikon Block

A critical first step in using **Pevikon** was the removal of impurities.

Materials:

- Pevikon C-870 powder
- Electrophoresis buffer (e.g., Barbital buffer, Tris-HCl buffer)



- · Large beaker or flask
- Stirring apparatus
- · Buchner funnel and filter paper
- Electrophoresis tank with a horizontal plate

Procedure:

- Washing the **Pevikon**: To minimize the impact of impurities, a thorough washing procedure was essential.[1]
 - Suspend the **Pevikon** C-870 powder in a large volume of the chosen electrophoresis buffer.
 - Stir the suspension vigorously for an extended period (e.g., several hours).
 - Allow the **Pevikon** to settle, and decant the supernatant.
 - Repeat the washing process multiple times (e.g., 5-10 times) with fresh buffer.
 - After the final wash, collect the **Pevikon** powder by filtration using a Buchner funnel.
- Preparing the Slurry and Pouring the Block:
 - Resuspend the washed **Pevikon** in a minimal amount of fresh electrophoresis buffer to form a thick, homogenous slurry.
 - Pour the slurry onto the horizontal plate of the electrophoresis tank.
 - Carefully level the slurry to create a block of uniform thickness and dimensions. The dimensions of the block would vary depending on the amount of sample to be separated.
 - Use filter paper wicks to connect the ends of the **Pevikon** block to the buffer reservoirs of the electrophoresis tank.

Sample Application and Electrophoresis



Procedure:

- Sample Preparation: The protein sample (e.g., serum) was typically dialyzed against the electrophoresis buffer before application.
- Sample Application: A narrow trench was carefully cut into the **Pevikon** block, usually near the cathode for proteins with a net negative charge at the buffer pH. The prepared sample was then gently pipetted into this trench.
- Electrophoretic Run:
 - The electrophoresis tank was covered to prevent evaporation.
 - A constant voltage or current was applied across the block. The specific electrical conditions (e.g., volts, milliamps) and the duration of the run were empirically determined based on the proteins being separated and the buffer system used.
 - Cooling was often necessary to dissipate the heat generated during the run and prevent denaturation of the proteins.

Elution of Separated Proteins

After the electrophoretic separation, the proteins of interest had to be recovered from the **Pevikon** block.

Procedure:

- Locating the Protein Bands: A guide strip was often cut from the side of the block and stained to visualize the location of the separated protein bands.
- Excision of the Pevikon Segment: Based on the stained guide strip, the section of the Pevikon block containing the target protein was carefully excised.
- Elution: The excised Pevikon segment was transferred to a column or a funnel with a fritted disc. The protein was then eluted from the Pevikon by washing with an appropriate buffer.
 The eluate was collected in fractions.



 Concentration and Analysis: The collected fractions were then concentrated, and the purity of the isolated protein was assessed using other analytical techniques like immunoelectrophoresis or gel electrophoresis.

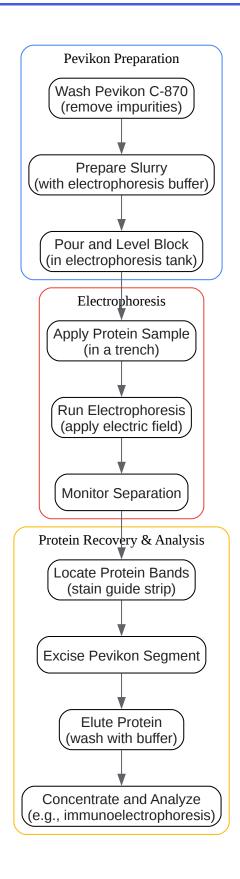
Quantitative Data Summary

Quantitative data from the historical literature on **Pevikon** electrophoresis is not readily available in a standardized format. The performance of the technique was highly dependent on the specific experimental conditions.

Parameter	Typical Range/Value (Estimated)	Factors Influencing the Parameter
Protein Loading Capacity	Several hundred milligrams to grams of protein.	Dimensions of the Pevikon block.
Resolution	Lower than modern techniques like polyacrylamide gel electrophoresis.	Buffer composition, pH, voltage gradient, run time, and porosity of the block.
Recovery of Protein	Variable, often incomplete.	Efficiency of the elution process.

Mandatory Visualizations Experimental Workflow for Pevikon Block Electrophoresis



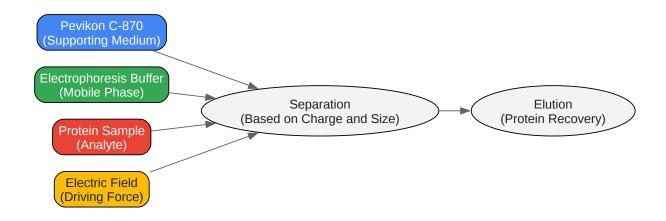


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Caption: Workflow for preparative protein separation using **Pevikon** block electrophoresis.



Logical Relationship of Pevikon Electrophoresis Components



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Caption: Key components and their roles in **Pevikon** electrophoresis.

Conclusion: A Stepping Stone in Separation Science

Pevikon C-870 played a significant, albeit transient, role in the history of biochemical separation techniques. Its use in preparative block electrophoresis enabled the purification of proteins on a scale that was previously challenging. However, the inherent issues with impurities and the development of higher-resolution and more convenient techniques, such as polyacrylamide gel electrophoresis and various forms of chromatography, ultimately led to its decline in biochemical laboratories.

Understanding the principles and protocols of historical techniques like **Pevikon** electrophoresis provides valuable context for the evolution of modern separation science. The challenges faced by early researchers, such as dealing with impure reagents, spurred the development of the highly refined and powerful methods that are now standard in research and drug development.



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- 1. researchgate.net [researchgate.net]
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